molecular formula C15H12O4 B8743762 6-Hydroxy-2-(3-hydroxyphenyl)chroman-4-one CAS No. 61429-74-1

6-Hydroxy-2-(3-hydroxyphenyl)chroman-4-one

Cat. No. B8743762
M. Wt: 256.25 g/mol
InChI Key: FTDCCBIDVVGONG-UHFFFAOYSA-N
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Patent
US07482340B2

Procedure details

6-Hydroxy-2-(3-hydroxyphenyl)chroman-4-one was prepared as described for 6-hydroxy-2-(4-fluorophenyl)chroman-4-one in Example 2(a) but starting from 3-hydroxybenzaldehyde. The product was recrystallised from ethanol. 1H NMR (400 MHz, d6-DMSO) δ: 9.50 (bs, 1H), 9.41 (bs, 1H), 7.22-7.17 (m, 1H), 7.11 (d, 1H, J 3.0 Hz), 7.03 (dd, 1H J 3.0, 8.9 Hz), 6.64 (d, 1H, J 8.9 Hz), 6.92-6.90 (m, 2H), 6.76-6.73 (m, 1H), 5.46 (dd, 1H J 2.9, 12.7 Hz), 3.09 (dd, 1H, J 12.7, 16.9 Hz), 2.75 (dd, 1H, J 2.9, 16.9 Hz).
Name
6-hydroxy-2-(4-fluorophenyl)chroman-4-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[O:8][CH:7]([C:12]1[CH:17]=[CH:16][C:15](F)=[CH:14][CH:13]=1)[CH2:6][C:5]2=[O:19].[OH:20]C1C=C(C=CC=1)C=O>>[OH:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[O:8][CH:7]([C:12]1[CH:17]=[CH:16][CH:15]=[C:14]([OH:20])[CH:13]=1)[CH2:6][C:5]2=[O:19]

Inputs

Step One
Name
6-hydroxy-2-(4-fluorophenyl)chroman-4-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC=1C=C2C(CC(OC2=CC1)C1=CC=C(C=C1)F)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC=1C=C(C=O)C=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product was recrystallised from ethanol

Outcomes

Product
Name
Type
product
Smiles
OC=1C=C2C(CC(OC2=CC1)C1=CC(=CC=C1)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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